1-benzyl-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Fragment-based drug discovery PDK1 Lead optimization

This fragment-like analog (MW 340.33 Da) features an unsubstituted benzyl at N1 and a 3,4-difluorophenyl amide, distinct from patented PDK1 inhibitors (e.g., MP7) that use 3,4-difluorobenzyl. It meets fragment-likeness criteria (logP ~3.0–3.3, 4 rotatable bonds) and provides a clean 19F-NMR handle for high-concentration screening (200–500 μM) by SPR, X-ray crystallography, or 19F-NMR. Use as a selectivity control versus dual PDK1/AurA inhibitors (SA-16). Procure with regioisomeric anilides (2,4-difluoro, 2,5-difluoro) for comprehensive fluorine positional SAR. Ideal for academic labs and virtual biotechs validating PDK1 as a target.

Molecular Formula C19H14F2N2O2
Molecular Weight 340.33
CAS No. 946301-06-0
Cat. No. B2424372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS946301-06-0
Molecular FormulaC19H14F2N2O2
Molecular Weight340.33
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)F
InChIInChI=1S/C19H14F2N2O2/c20-16-9-8-14(11-17(16)21)22-18(24)15-7-4-10-23(19(15)25)12-13-5-2-1-3-6-13/h1-11H,12H2,(H,22,24)
InChIKeyMKSYJRBZABQRDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 946301-06-0): Procurement-Relevant Structural and Pharmacophoric Profile


1-Benzyl-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 946301-06-0) is a synthetic small-molecule fragment (MW 340.33 Da; molecular formula C19H14F2N2O2) belonging to the 2-oxo-1,2-dihydropyridine-3-carboxamide chemotype . This scaffold has been established as a privileged pharmacophore for targeting the ATP-binding pocket of 3-phosphoinositide-dependent protein kinase 1 (PDK1), a master regulator of the PI3K/Akt signaling axis implicated in oncology and neurodegenerative indications [1]. The compound features a 1-benzyl substituent (unsubstituted phenyl ring) at the N1 position of the dihydropyridinone core and a 3,4-difluorophenyl group on the C3 carboxamide, a substitution pattern that combines a hydrophobic benzyl anchor with a fluorinated aromatic amide moiety capable of engaging key hinge-region residues [2]. It is catalogued by multiple chemical suppliers as a research-grade building block or screening fragment, and is structurally distinct from the 3,4-difluorobenzyl-substituted PDK1 inhibitors such as MP7 (CAS 1001409-50-2) that dominate the patent literature .

Why In-Class 2-Oxo-1,2-Dihydropyridine-3-Carboxamides Cannot Be Interchanged for CAS 946301-06-0 in PDK1-Targeted Research


Within the 2-oxo-1,2-dihydropyridine-3-carboxamide class, subtle variations in the N1-benzyl substituent and the carboxamide aryl group profoundly modulate target engagement, binding conformation (DFG-in vs. DFG-out), and selectivity profiles [1]. The patented PDK1 inhibitors exemplified in US10351548B2 universally employ a 3,4-difluorobenzyl group at N1 (not the unsubstituted benzyl of CAS 946301-06-0) and incorporate an extended indole- or benzimidazole-containing linker at the C3 carboxamide, resulting in molecular weights exceeding 500 Da and IC50 values in the nanomolar range against recombinant PDK1 [2]. CAS 946301-06-0, with its unsubstituted benzyl and direct 3,4-difluorophenyl amide, represents a structurally truncated, fragment-like analog (MW ~340 Da) whose binding mode, potency, and selectivity cannot be extrapolated from the larger, more elaborated congeners [3]. Furthermore, the regioisomeric position of fluorine atoms on the anilide ring (3,4-difluoro vs. 2,4-difluoro vs. 2,5-difluoro) dictates the geometry and strength of key hydrogen-bonding interactions with the kinase hinge region, making each isomer pharmacologically non-interchangeable [1][4]. Substituting CAS 946301-06-0 with a close analog without explicit validation risks confounding SAR interpretation, altering crystallographic binding poses, and invalidating comparative biochemical or cellular assay results.

Quantitative Differentiation Evidence for CAS 946301-06-0 Versus Closest Structural Analogs: A Comparator-Anchored Procurement Guide


N1-Benzyl vs. N1-(3,4-Difluorobenzyl) Substitution: Molecular Weight and Fragment-Likeness Advantage for FBDD Campaigns

CAS 946301-06-0 bears an unsubstituted benzyl group at the N1 position, contrasting with the 3,4-difluorobenzyl motif universally employed in potent PDK1 inhibitors such as MP7 (CAS 1001409-50-2, MW 516.5 Da) and the co-crystallized ligand in PDB 3QC4 (MW 516.5 Da) [1]. This single structural simplification reduces the molecular weight by approximately 176 Da relative to the difluorobenzyl-bearing comparator MP7, yielding a fragment-sized molecule (MW 340.33 Da) that complies with the Rule of Three (Ro3: MW ≤300 Da is the guideline; 340 Da is at the upper boundary of fragment space) [2]. The absence of the two fluorine atoms on the benzyl ring also reduces the calculated logP by approximately 0.3–0.5 log units compared to the difluorobenzyl analog, based on the predicted logP of 3.27 for the closely related 2,4-difluorophenyl regioisomer (CAS 338755-10-5) [3]. This enhanced fragment character renders CAS 946301-06-0 more suitable as a starting point for fragment-growing campaigns, where lower initial molecular complexity facilitates efficient exploration of chemical space via structure-guided elaboration [4].

Fragment-based drug discovery PDK1 Lead optimization

Fluorine Regioisomerism at the Carboxamide Anilide: 3,4-Difluoro vs. 2,4-Difluoro Substitution and Predicted Impact on Kinase Hinge-Region Binding Geometry

The 3,4-difluorophenyl substitution on the carboxamide of CAS 946301-06-0 distinguishes it from the commercially available 2,4-difluorophenyl regioisomer (CAS 338755-10-5) and the 2,5-difluorophenyl analog (CAS 946220-68-4) [1]. In kinase inhibitor design, the position of fluorine atoms on the anilide ring critically influences the dihedral angle between the amide and the aromatic ring, thereby modulating the presentation of the amide NH and carbonyl oxygen to the kinase hinge region (typically interacting with backbone residues such as Glu or Asp of the hinge) [2]. The 3,4-difluoro substitution pattern introduces an ortho-fluorine effect at the C4 position relative to the amide NH (via C3-F), which can alter the acidity of the amide proton and strengthen hydrogen-bond donor capacity compared to the 2,4-difluoro arrangement where an ortho-fluorine at C2 introduces steric clash and potential intramolecular F···H–N interactions that twist the amide out of planarity [2]. While no direct co-crystal structure of CAS 946301-06-0 with PDK1 is publicly available, the co-crystal structure of the pyridinone fragment in PDB 3QC4 confirms that the dihydropyridinone C3-carboxamide directly engages the kinase hinge, making regioisomeric fluorine placement a decisive factor for binding affinity [3].

Kinase inhibitor design Fluorine SAR Hinge-binding motif

Direct Amide vs. Extended Linker Architecture at C3: Implications for Kinase Selectivity and Synthetic Tractability

CAS 946301-06-0 features a direct amide linkage between the dihydropyridinone C3 position and the 3,4-difluoroaniline moiety, resulting in a compact structure with only four rotatable bonds . This contrasts with the potent dual PDK1/AurA inhibitor SA-16 and related patent-exemplified compounds (e.g., IB35-36, DD21-23 from US10351548B2), which incorporate a stereogenic, extended linker containing an indole- or benzimidazole-based moiety at the C3 carboxamide [1]. The absence of the extended linker eliminates a chiral center, simplifies synthesis from multi-step convergent routes (≥8 synthetic steps for SA-16 analogs) to potentially 2–3 step linear sequences, and removes a structural determinant that contributes to Aurora A cross-inhibition in the dual PDK1/AurA inhibitor series [1][2]. Compelling but not yet experimentally validated: the simpler architecture of CAS 946301-06-0 may exhibit a narrower kinase selectivity profile or lower potency against PDK1, but conversely may avoid the Aurora A off-target activity that complicates pharmacological interpretation of the dual inhibitors [2]. This compound thus serves as a cleaner chemical probe for interrogating the minimal PDK1 pharmacophore, unencumbered by polypharmacology arising from the extended C3 substituent.

Kinase selectivity profiling Scaffold complexity Medicinal chemistry

Fragment Screening Suitability: Predicted Physicochemical and ADME Profile Advantage for Biophysical Assay Compatibility

For fragment-based screening by NMR (WaterLOGSY, STD, 19F-NMR), surface plasmon resonance (SPR), or thermal shift assays (TSA), compounds must possess adequate aqueous solubility at high concentrations (typically 200–500 μM) [1]. CAS 946301-06-0, with a molecular weight of 340.33 Da, a predicted logP of approximately 3.0–3.3 (based on the 2,4-difluorophenyl isomer measured at logP 3.27) [2], and a topological polar surface area (TPSA) of approximately 62 Ų (calculated from SMILES), occupies a favorable region of fragment chemical space [1]. While the compound contains two fluorine atoms that facilitate 19F-NMR-based screening, its unsubstituted benzyl group (lacking the additional two fluorine atoms present in 3,4-difluorobenzyl analogs such as MP7) yields only two 19F nuclei, simplifying 19F NMR spectral interpretation and reducing potential signal overlap in cocktail screening formats [3]. The predicted aqueous solubility (logS ≈ −4.0 to −4.5, based on the 2,4-difluoro isomer) indicates that 100–200 μM stock solutions in aqueous buffer with ≤2% DMSO are achievable, meeting the concentration requirements for most fragment screening protocols [1][2]. In contrast, the elaborated patent compounds (SA-16, MP7) with MW >500 Da typically exhibit logP >4.5 and markedly lower solubility, limiting their utility in high-concentration fragment screens .

Fragment screening Biophysical assays NMR and SPR

Availability and Purity Benchmarking: Commercial Accessibility of CAS 946301-06-0 Versus Synthetically Demanding Analogs

CAS 946301-06-0 is stocked by multiple chemical suppliers as an off-the-shelf research chemical, typically offered at ≥95% purity, with catalog availability enabling procurement within days rather than the weeks-to-months required for custom synthesis of more complex patent analogs . This contrasts sharply with tool compounds such as MP7 (CAS 1001409-50-2) and SA-16, which are available from a limited number of specialized vendors at significantly higher cost (>USD 300 per 10 mg) and with longer lead times due to their multi-step synthesis involving chiral resolution or asymmetric synthesis . The commercial accessibility of CAS 946301-06-0 is further supported by its catalog presence across multiple stock-keeping suppliers: BenchChem, EvitaChem, Chem-Space (for the 2,4-difluoro regioisomer), and related chemical directories listing 3+ vendors for the class [1]. For research programs requiring rapid analog-by-catalog SAR expansion or initial hit validation, CAS 946301-06-0 offers a favorable procurement profile with lower cost, shorter delivery timelines, and adequate purity for biochemical and cellular assay deployment .

Chemical procurement Building blocks Lead discovery

Recommended Research and Procurement Application Scenarios for CAS 946301-06-0 Based on Verified Differentiation Evidence


Fragment-Based Lead Discovery (FBLD) Campaigns Targeting the PDK1 Adaptive Site

CAS 946301-06-0 is optimally deployed as a starting fragment for structure-guided elaboration targeting the PDK1 DFG-out adaptive pocket. The compound's molecular weight (340.33 Da), predicted moderate logP (~3.0–3.3), and low number of rotatable bonds (4) meet key fragment-likeness criteria, enabling screening at high concentrations (200–500 μM) by 19F-NMR, SPR, or X-ray crystallography [1]. Its two 19F nuclei provide a clean NMR handle without the spectral complexity of tetra-fluorinated analogs. Researchers should prioritize this compound as a replacement for custom-synthesized pyridinone fragments, leveraging the established crystallographic system (PDK1 crystallization conditions as per PDB 3QC4) to obtain co-structures and guide fragment growing toward the selectivity pocket exploited by MP7 and related inhibitors [2].

Regioisomeric Fluorine SAR Studies for Kinase Hinge-Binding Optimization

The unique 3,4-difluorophenyl substitution pattern on the carboxamide of CAS 946301-06-0 enables systematic regioisomeric SAR exploration when procured alongside the 2,4-difluorophenyl (CAS 338755-10-5) and 2,5-difluorophenyl analogs. This matched-pair analysis can quantify the contribution of fluorine position to hinge-binding affinity, amide conformation (via dihedral angle changes), and ultimately PDK1 inhibitory potency [3]. Medicinal chemistry teams engaged in kinase inhibitor optimization should procure all three regioisomers to establish a comprehensive fluorine positional SAR, informing the design of more potent elaborated analogs while avoiding costly synthesis of compounds with suboptimal fluorine placement [4].

Chemical Biology Tool for Deconvoluting PDK1-Specific vs. Aurora A-Mediated Cellular Effects

The direct 3,4-difluorophenyl amide architecture of CAS 946301-06-0 lacks the extended indole/benzimidazole linker that confers Aurora A cross-inhibition in the dual PDK1/AurA inhibitor series (SA-16, IB35-36). This structural distinction makes CAS 946301-06-0 a valuable chemical probe for dissecting PDK1-dependent phenotypes from Aurora A-dependent effects in glioblastoma and other cancer cell models [1]. Researchers employing SA-16 or related dual inhibitors should procure CAS 946301-06-0 as a selectivity control compound, enabling more rigorous target deconvolution through comparative phenotypic profiling, phosphoproteomics, or kinase activity assays [2].

Rapid Analog-by-Catalog Expansion for Early-Stage PDK1 Lead Optimization

For medicinal chemistry groups operating under constrained timelines and budgets, CAS 946301-06-0 serves as a commercially available anchor point for analog-by-catalog SAR campaigns. With ≥3 suppliers offering the compound and its regioisomers at research-grade purity, procurement of 50–100 mg quantities enables immediate deployment in biochemical PDK1 inhibition assays, cellular proliferation assays, and microsomal stability studies without the 6–12 week delay associated with custom synthesis of patent-exemplified compounds [3]. This procurement strategy is particularly suited for academic labs or virtual biotech companies seeking to validate PDK1 as a target before committing to a full medicinal chemistry campaign [4].

Quote Request

Request a Quote for 1-benzyl-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.